molecular formula C14H11ClN2O B2893588 6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-73-7

6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2893588
CAS No.: 338978-73-7
M. Wt: 258.71
InChI Key: USVCHZHSFHTEBE-UHFFFAOYSA-N
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Description

6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-chloroaniline with 2-methoxybenzaldehyde in the presence of a catalyst such as polyphosphoric acid or acetic acid under reflux conditions. The reaction mixture is then subjected to cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 6-chloro-1-hydroxy-2-phenyl-1H-1,3-benzimidazole.

    Reduction: Formation of this compound-4-amine.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-phenyl-1H-benzimidazole
  • 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
  • 6-chloro-2-phenethyl-1H-benzimidazole

Uniqueness

6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the presence of the chlorine atom can make the compound more resistant to metabolic degradation, thereby increasing its stability and bioavailability.

Properties

IUPAC Name

6-chloro-1-methoxy-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-18-17-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVCHZHSFHTEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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